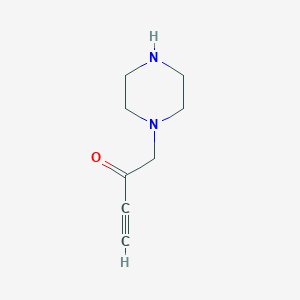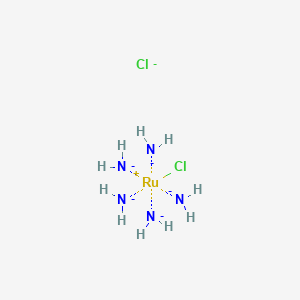
Chloropentaammineruthenium(II)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloropentaammineruthenium(II) chloride is a coordination compound with the empirical formula H15Cl2N5Ru. It is a ruthenium-based complex that features a central ruthenium ion coordinated to five ammine ligands and one chloride ligand. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Chloropentaammineruthenium(II) chloride can be synthesized through the reaction of ruthenium trichloride with an excess of ammonia in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired complex. The general reaction is as follows:
RuCl3+5NH3+HCl→[Ru(NH3)5Cl]Cl2
The product is then isolated by crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, the production of chloropentaammineruthenium(II) chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality .
化学反応の分析
Types of Reactions
Chloropentaammineruthenium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: The chloride ligand can be substituted with other ligands such as water, phosphines, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands in an aqueous or organic solvent.
Major Products Formed
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Chloropentaammineruthenium(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of fine chemicals and as a precursor for other ruthenium-based catalysts.
作用機序
The mechanism of action of chloropentaammineruthenium(II) chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The central ruthenium ion acts as a Lewis acid, activating substrates and enabling reactions such as hydrogenation, oxidation, and ligand exchange. The ammine ligands stabilize the ruthenium center, allowing it to participate in multiple catalytic cycles .
類似化合物との比較
Similar Compounds
Hexaammineruthenium(III) chloride: Another ruthenium-based complex with six ammine ligands and a chloride ligand.
Pentaamminechlororuthenium(III) chloride: Similar to chloropentaammineruthenium(II) chloride but with a different oxidation state of ruthenium.
Ammonium hexachlororuthenate(IV): A ruthenium complex with six chloride ligands and ammonium counterions.
Uniqueness
Chloropentaammineruthenium(II) chloride is unique due to its specific coordination environment and oxidation state, which confer distinct catalytic properties. Its ability to undergo various chemical reactions and its stability in different environments make it a versatile compound in both research and industrial applications .
特性
分子式 |
Cl2H10N5Ru-5 |
|---|---|
分子量 |
252.1 g/mol |
IUPAC名 |
azanide;chlororuthenium(1+);chloride |
InChI |
InChI=1S/2ClH.5H2N.Ru/h2*1H;5*1H2;/q;;5*-1;+2/p-2 |
InChIキー |
RNEMZVPQPZHHSV-UHFFFAOYSA-L |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


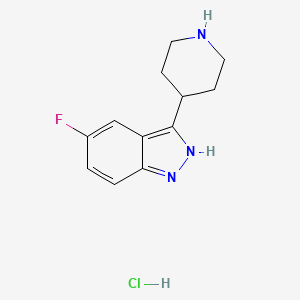
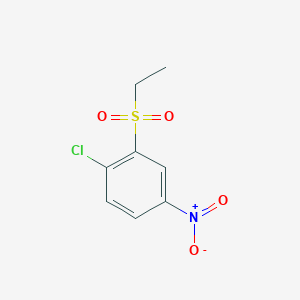
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
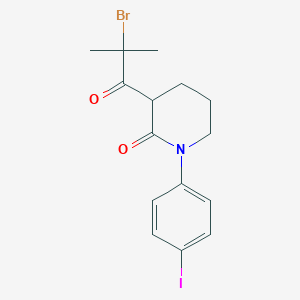
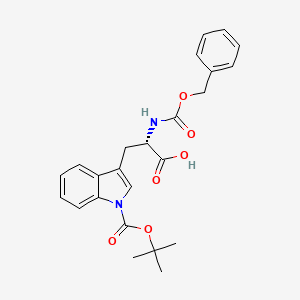
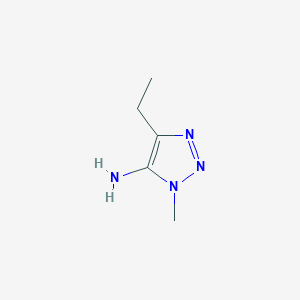
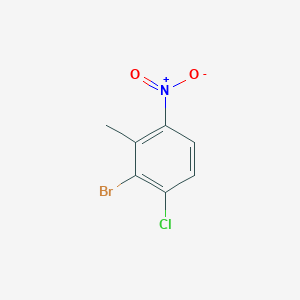
![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
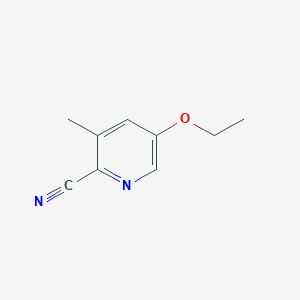

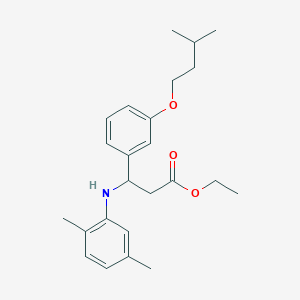
![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
